molecular formula C16H17N3O3 B2902405 2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide CAS No. 1396881-99-4

2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide

Cat. No.: B2902405
CAS No.: 1396881-99-4
M. Wt: 299.33
InChI Key: DRBJBCHFISZJDE-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with cyclopropanecarboxamido and phenethyl carboxamide groups. This compound is hypothesized to exhibit pharmacological properties, such as enzyme inhibition or receptor modulation, due to its structural similarity to bioactive molecules like hydroxamic acids and thiazole derivatives.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14(12-6-7-12)19-16-18-13(10-22-16)15(21)17-9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJBCHFISZJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of molecules, including hydroxamic acids , thiazole carboxamides , and cyclopropane-containing derivatives . Below is a detailed comparison:

Structural Analogues with Cyclopropane Moieties
Compound Name/ID Core Structure Key Substituents Synthesis Method Analytical Data Reference
2-(Cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide Oxazole Cyclopropanecarboxamido, phenethyl carboxamide Not explicitly described Not provided N/A
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) Benzamide Cyclopropane, 4-chlorophenyl, hydroxamic acid Published procedures (hydroxamic acid synthesis) NMR, HRMS (unreported)
4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)benzoic acid (36) Thiazole Cyclopropanecarboxamido, benzo[d][1,3]dioxol-5-yl Similar to compound 29 (amide coupling) 1H NMR, 13C NMR, HRMS

Key Observations :

  • Core Heterocycle Differences : The oxazole in the target compound contrasts with the thiazole in compound 36 and the benzamide in compound 6 . Thiazoles (sulfur-containing) often exhibit distinct electronic properties and bioactivity compared to oxazoles (oxygen-containing), which may influence solubility or target binding .
  • Compound 6 lacks a heterocycle but includes a hydroxamic acid group, enabling metal chelation (e.g., zinc in enzyme inhibition) .
Functional Group Impact on Bioactivity
  • Hydroxamic Acids (e.g., compound 6): Known for metal-binding properties, these are often used in histone deacetylase (HDAC) inhibitors. The target compound’s carboxamide group lacks this chelation ability but may offer improved hydrolytic stability .
  • Thiazole vs. Oxazoles may offer better metabolic stability in vivo .

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